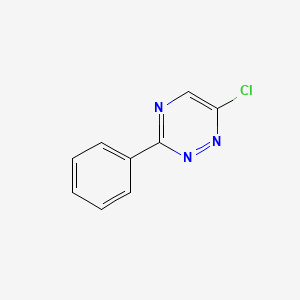

3-Methoxy-6-phenylpyridazine

Overview

Description

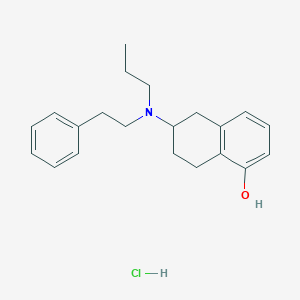

3-Methoxy-6-phenylpyridazine is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3-Methoxy-6-phenylpyridazine are the Genome polyproteins of HRV-14 and HRV-1A . These polyproteins play a crucial role in the replication of the virus, making them an important target for antiviral drugs .

Mode of Action

this compound interacts with these targets, specifically the Capsid protein VP1, to inhibit the attachment of the virion to the target host cells . This interaction induces conformational changes in the capsid, which are likely facilitated by tyrosine kinases . By preventing the attachment of the virus to the host cells, the compound effectively inhibits the replication of the virus .

Biochemical Pathways

It is known that the compound’s mechanism of action is based on its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Pharmacokinetics

The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of ongoing research .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral replication. By preventing the attachment of the virus to host cells, the compound effectively stops the virus from replicating and spreading .

Biochemical Analysis

Biochemical Properties

3-Methoxy-6-phenylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase (PDE), where this compound acts as an inhibitor. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which can affect various cellular processes. Additionally, this compound has been shown to interact with certain receptors, modulating their signaling pathways and contributing to its pharmacological effects .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter release and receptor activity. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, it can influence gene expression and cellular metabolism, leading to altered cellular functions and responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cAMP. This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions contribute to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Short-term exposure to this compound can lead to immediate changes in cellular functions, such as increased cAMP levels and altered gene expression. Long-term exposure, however, may result in adaptive responses, where cells adjust their signaling pathways and metabolic processes to counteract the effects of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive functions and exhibit neuroprotective effects. At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies among different animal models, and careful dosage optimization is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported to different compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules and influence cellular functions. The compound’s distribution is also influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria, where it can modulate mitochondrial functions and energy metabolism. Additionally, post-translational modifications, such as phosphorylation, can influence its localization and interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .

Properties

IUPAC Name |

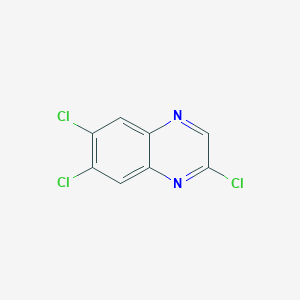

3-methoxy-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-8-7-10(12-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEKNUOVEYRUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454620 | |

| Record name | 3-methoxy-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-42-1 | |

| Record name | 3-methoxy-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)